molecular formula C18H34O3 B079451 16-Ketostearic acid CAS No. 13126-28-8

16-Ketostearic acid

Cat. No.: B079451
CAS No.: 13126-28-8
M. Wt: 298.5 g/mol
InChI Key: VVQWXWRLWZLELC-UHFFFAOYSA-N
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Description

16-Ketostearic acid is a type of oxidized fatty acid, specifically an oxo fatty acid, which contains a ketone functional group at the sixteenth carbon position of the stearic acid chain. This compound is a member of the oxostearic acids family and has been identified in various natural sources, including milk and rumen contents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Ketostearic acid can be synthesized through the microbial biotransformation of oleic acid. The process involves the hydration of oleic acid to form 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. Further oxidation and β-oxidation processes lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial strains such as Micrococcus luteus, which can catalyze the transformation of oleic acid through a series of enzymatic reactions. The optimal conditions for this biotransformation include a pH of 7.5 and a temperature of 30°C .

Chemical Reactions Analysis

Types of Reactions: 16-Ketostearic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxystearic acid to ketostearic acid.

    Reduction: Reduction of the ketone group to form hydroxystearic acid.

    Substitution: Reactions involving the replacement of the ketone group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

    Oxidation: Formation of ketostearic acids.

    Reduction: Formation of hydroxystearic acids.

    Substitution: Formation of various substituted stearic acids.

Scientific Research Applications

16-Ketostearic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of lubricants, cosmetics, and biopolymers.

Mechanism of Action

The mechanism of action of 16-ketostearic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism, such as hydratases and dehydrogenases. These interactions can lead to changes in cellular processes, including inflammation and apoptosis .

Comparison with Similar Compounds

  • 10-Ketostearic acid
  • 8-Ketopalmitic acid
  • 9-Ketostearic acid

Comparison: 16-Ketostearic acid is unique due to its specific position of the ketone group, which imparts distinct chemical and biological properties. Compared to other ketostearic acids, it has a higher degree of oxidation and a different metabolic pathway, making it a valuable compound for various applications .

Properties

IUPAC Name

16-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQWXWRLWZLELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156984
Record name 16-Ketostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13126-28-8
Record name 16-Ketostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Ketostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16-hydroxystearic acid was selectively oxidized with Dess-Martin reagent to yield 16-oxostearic acid. The crude product was purified by chromatography using silica gel as separating agent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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